![molecular formula C16H25AsN2O5 B14720841 [3,4-bis(pentanoylamino)phenyl]arsonic acid CAS No. 6961-36-0](/img/structure/B14720841.png)
[3,4-bis(pentanoylamino)phenyl]arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-bis(pentanoylamino)phenyl]arsonic acid typically involves the reaction of phenylarsonic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: [3,4-bis(pentanoylamino)phenyl]arsonic acid can undergo oxidation reactions, where the arsenic atom is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, where the pentanoylamino groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
科学的研究の応用
Chemistry: In chemistry, [3,4-bis(pentanoylamino)phenyl]arsonic acid is used as a precursor for synthesizing other organoarsenic compounds
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing biological pathways.
Medicine: Research in medicine has explored the potential of this compound as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.
作用機序
The mechanism of action of [3,4-bis(pentanoylamino)phenyl]arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
類似化合物との比較
Phenylarsonic acid: The parent compound from which [3,4-bis(pentanoylamino)phenyl]arsonic acid is derived.
4-nitrophenylarsonic acid: Another derivative of phenylarsonic acid with different functional groups.
Roxarsone: An organoarsenic compound used in animal feed.
Uniqueness: this compound is unique due to the presence of two pentanoylamino groups, which confer specific chemical and biological properties
特性
CAS番号 |
6961-36-0 |
|---|---|
分子式 |
C16H25AsN2O5 |
分子量 |
400.30 g/mol |
IUPAC名 |
[3,4-bis(pentanoylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C16H25AsN2O5/c1-3-5-7-15(20)18-13-10-9-12(17(22,23)24)11-14(13)19-16(21)8-6-4-2/h9-11H,3-8H2,1-2H3,(H,18,20)(H,19,21)(H2,22,23,24) |
InChIキー |
JUAWVOHKLDGLOM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


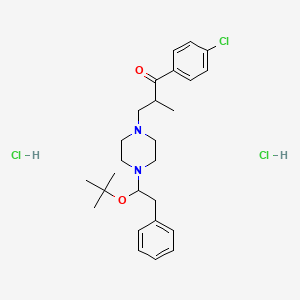
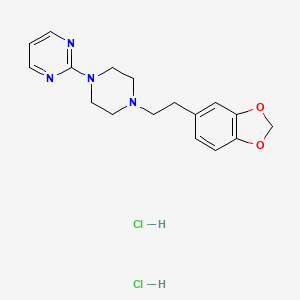
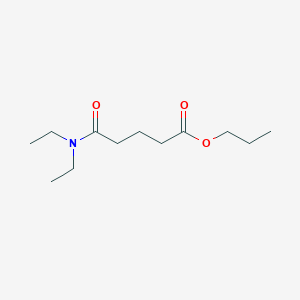
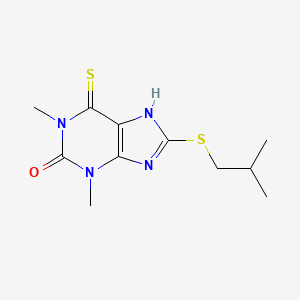

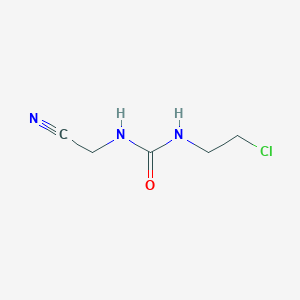
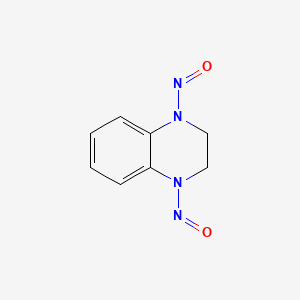
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
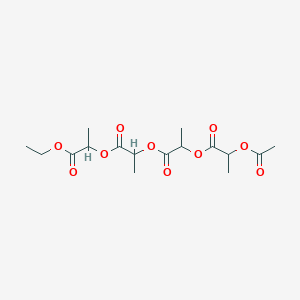
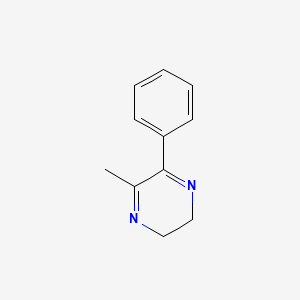
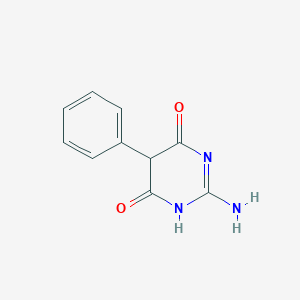
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)

